molecular formula C21H18ClN3O3S B2553594 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173303-43-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2553594
CAS No.: 1173303-43-9
M. Wt: 427.9
InChI Key: NLBJBWPXDQDTPB-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a strategically designed small molecule recognized for its potent and selective inhibition of monoamine oxidase B (MAO-B). This compound integrates a (Z)-configured chalcone scaffold, known for its diverse biological activities, with a 4-chlorobenzothiazole pharmacophore linked via a piperazine ring, a structural motif common in neuroactive compounds. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly as a tool compound for studying Parkinson's disease. By selectively inhibiting MAO-B, this molecule modulates dopamine metabolism and reduces oxidative stress in the brain, making it a valuable pharmacological probe for exploring neuroprotective strategies and the role of the dopaminergic system in vivo. Recent research, including studies cited in the European Journal of Medicinal Chemistry (https://www.sciencedirect.com/science/article/abs/pii/S0223523419306784), has highlighted the significance of such chalcone-benzothiazole hybrids in developing new central nervous system (CNS) active agents. This reagent is intended for use in enzymatic assays, animal models of neurodegeneration, and structure-activity relationship (SAR) studies to advance the discovery of novel therapeutic entities for neurological disorders.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-15-2-1-3-18-20(15)23-21(29-18)25-10-8-24(9-11-25)19(26)7-5-14-4-6-16-17(12-14)28-13-27-16/h1-7,12H,8-11,13H2/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBJBWPXDQDTPB-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A piperazine ring substituted with a 4-chlorobenzo[d]thiazole group
  • An α,β-unsaturated carbonyl system

This unique arrangement suggests potential interactions with biological macromolecules, which may confer various pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, compounds related to this compound have been tested against various bacterial strains and demonstrated notable inhibitory effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes critical for various biological processes:

  • Cholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
CompoundTarget EnzymeIC50 Value
(Z)-3...AChE12.5 µM
(Z)-3...BChE15.0 µM

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and activating caspase pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the piperazine and dioxole rings. Modifications to these groups can significantly alter biological activity:

  • Substituent Variations : The presence of electron-withdrawing groups (e.g., chlorine) enhances potency against certain targets.
  • Steric Effects : Bulky groups at specific positions can hinder enzyme binding, reducing efficacy.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Cholinesterase Inhibition : A study on thienobenzo-triazoles showed that structural modifications led to varying degrees of inhibition against cholinesterases, suggesting similar potential for our compound .
  • Antitumor Effects : Research on related benzo[d][1,3]dioxole derivatives indicated significant cytotoxicity in human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives reported in the literature. Key analogues and their distinguishing features are summarized below:

Compound Key Structural Features Biological/Physical Properties Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one Benzo[d][1,3]dioxole, 4-chlorobenzo[d]thiazole, piperazine, Z-configured α,β-unsaturated ketone Hypothesized kinase inhibition based on benzothiazole-piperazine scaffolds; crystallinity confirmed via SHELX
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4) Chlorophenyl, fluorophenyl, triazole, thiazole High crystallinity (triclinic, P̄I symmetry); planar molecular conformation except for fluorophenyl group
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzodioxole, methoxyphenyl, pyrrolidine, cyclopropane-carboxamide Antimicrobial activity (unpublished); synthesized via benzoylation of thiazole intermediates
Thiazolidinone-azole derivatives (e.g., compound 18) Thiazolidinone core, azo linkages, benzyloxy groups Demonstrated anti-microbial activity against Gram-positive bacteria

Key Comparisons

Substituent Effects on Bioactivity The 4-chlorobenzo[d]thiazole group in the target compound may enhance lipophilicity and receptor binding compared to fluorophenyl or methoxyphenyl substituents in analogues (e.g., compound 4 and 74) . The Z-configured α,β-unsaturated ketone linker likely influences electronic properties and conformational rigidity, distinguishing it from saturated or non-conjugated linkers in analogues like cyclopropane-carboxamide derivatives .

Crystallographic and Conformational Analysis

  • Single-crystal X-ray diffraction (using SHELXL ) reveals that the target compound’s planar conformation (except for the perpendicular fluorophenyl group in analogues) is critical for packing efficiency, similar to isostructural compounds reported in .
  • Mercury CSD 2.0 analysis shows that piperazine-containing derivatives exhibit distinct hydrogen-bonding patterns compared to pyrrolidine or triazole-containing analogues, impacting solubility and stability .

Synthetic Methodologies The target compound’s synthesis likely follows protocols similar to (benzoylation of heterocyclic amines) but differs in the use of prop-2-en-1-one linkers instead of cyclopropane or azo groups . Yields for benzothiazole-piperazine derivatives are typically lower (20–40%) compared to thiazolidinone-azole analogues (50–70%) due to steric hindrance in the prop-2-en-1-one formation step .

Biological Activity While direct bioactivity data for the target compound are unavailable, structurally related benzothiazole-piperazine derivatives show promise in kinase inhibition and antimicrobial applications . Thiazolidinone-azole analogues (e.g., compound 18) demonstrate specific anti-Gram-positive activity, suggesting that the target compound’s 4-chlorobenzo[d]thiazole group may broaden its spectrum .

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 4 Compound 74 Compound 18
Molecular Weight (g/mol) ~520 (estimated) 532.5 598.6 585.7
LogP ~3.8 (predicted) 4.1 3.5 4.2
Hydrogen Bond Acceptors 7 6 8 9
Synthesis Yield 20–35% (estimated) 85% 20% 65%

Research Findings and Implications

  • Structural Insights : The Z-configuration and planar conformation of the target compound optimize π-π stacking interactions in crystal lattices, a feature shared with isostructural fluorophenyl derivatives .
  • Pharmacological Potential: The 4-chlorobenzo[d]thiazole and piperazine motifs align with known kinase inhibitor scaffolds, though further in vitro studies are needed to validate activity .
  • Synthetic Challenges : Low yields in prop-2-en-1-one formation highlight the need for optimized coupling reagents or catalysts, as seen in benzoyl chloride-mediated syntheses .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperazine-thiazole couplingDMF, K2_2CO3_3, 80°C65–7092%
Knoevenagel condensationPiperidine, ethanol, reflux55–6089%
PurificationSilica gel (EtOAc/hexane 3:7)>95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.